Trp-Ile-Leu

Description

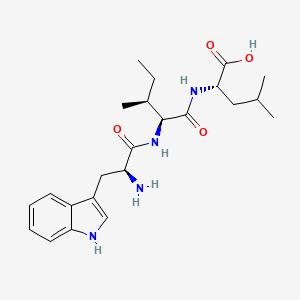

Structure

3D Structure

Properties

CAS No. |

157976-66-4 |

|---|---|

Molecular Formula |

C23H34N4O4 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C23H34N4O4/c1-5-14(4)20(22(29)26-19(23(30)31)10-13(2)3)27-21(28)17(24)11-15-12-25-18-9-7-6-8-16(15)18/h6-9,12-14,17,19-20,25H,5,10-11,24H2,1-4H3,(H,26,29)(H,27,28)(H,30,31)/t14-,17-,19-,20-/m0/s1 |

InChI Key |

KULBQAVOXHQLIY-HSCHXYMDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for Trp Ile Leu and Its Structural Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches for Trp-Ile-Leu Production

Solid-phase peptide synthesis (SPPS) is a widely utilized technique for the production of peptides like this compound. peptidemachines.comrsc.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. 20.210.105lsu.edu The key advantage of SPPS lies in the ability to use large excesses of reagents to drive reactions to completion, with by-products and excess reagents being easily removed by simple filtration and washing steps. lsu.edu

Optimized Fmoc-Based Synthesis Strategies for this compound

The most common strategy for SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) based approach. peptidemachines.com In this method, the Nα-amino group of the amino acids is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups. peptidemachines.com The synthesis proceeds from the C-terminus to the N-terminus. The C-terminal amino acid, in this case, Leucine (B10760876), is first anchored to the solid support. peptidemachines.com Each cycle of amino acid addition involves two main steps: the removal of the Fmoc group from the resin-bound peptide with a base (commonly piperidine), followed by the coupling of the next Fmoc-protected amino acid. 20.210.105

For the synthesis of this compound, Fmoc-Leu would first be attached to a suitable resin. Following Fmoc deprotection, Fmoc-Ile would be coupled, and then after another deprotection step, Fmoc-Trp(Boc)-OH would be added. The Boc (tert-butyloxycarbonyl) group on the tryptophan indole (B1671886) nitrogen is often used to prevent side reactions during synthesis. acs.orgrsc.orgnih.gov

Selection and Performance Evaluation of Coupling Reagents and Protocols

The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid requires an activating agent, known as a coupling reagent. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization. uniurb.it

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues to suppress side reactions and reduce racemization. uniurb.itthaiscience.info Uronium/aminium salts such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HATU (N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate), and HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly efficient coupling reagents. uniurb.itthaiscience.infomdpi.com

The performance of these reagents can be evaluated based on the yield and purity of the final this compound peptide. For instance, a combination of DIC and HOBt has been used in the synthesis of sequences containing these amino acids. thaiscience.info HBTU/HOBt has also been employed for coupling in similar peptide syntheses. mdpi.com

Table 1: Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Full Name | Additive(s) | Key Features |

|---|---|---|---|

| DCC | N,N'-dicyclohexylcarbodiimide | HOBt, HOAt | Cost-effective, but byproduct can be difficult to remove. |

| DIC | N,N'-diisopropylcarbodiimide | HOBt, Oxyma | Soluble byproduct, suitable for automated synthesis. thaiscience.info |

| HBTU | N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HOBt | Fast coupling, low racemization. thaiscience.infomdpi.com |

| HATU | N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate | HOAt | Highly efficient, especially for difficult couplings. thaiscience.infomdpi.com |

| HCTU | O-(1H-6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - | Fast and efficient, cost-effective alternative to HATU. thaiscience.info |

| PyBOP | Benzotriazol-1-yl-oxy-tripyrrolidinophosphonium hexafluorophosphate | - | Good for hindered amino acids. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | - | High reactivity and reduced risk of racemization. rsc.org |

Resin Functionalization and Cleavage Conditions for this compound Derivatization

The choice of resin is crucial as it determines the C-terminal functionality of the peptide and the conditions required for its final cleavage. For a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is commonly used. rsc.orgbeilstein-journals.org The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which helps to preserve acid-sensitive functionalities in the peptide. beilstein-journals.org If a C-terminal amide is desired, a Rink amide resin would be the appropriate choice. thaiscience.inforug.nl

The initial loading of the first amino acid (Fmoc-Leu-OH) onto the resin is a critical step, and its efficiency is often determined spectrophotometrically by quantifying the Fmoc group released after a test deprotection. acs.org

Once the synthesis of the this compound sequence is complete, the peptide is cleaved from the resin. This process typically involves treatment with a strong acid, such as trifluoroacetic acid (TFA). rsc.org A cleavage cocktail containing scavengers is used to protect sensitive amino acid side chains from reactive species generated during cleavage. For a Trp-containing peptide, scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) are essential to prevent modification of the indole ring. google.comsigmaaldrich.com For example, a common cleavage cocktail is TFA/TIS/water. thaiscience.info

Solution-Phase Peptide Synthesis Techniques for this compound

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable method, particularly for large-scale synthesis of shorter peptides like this compound and for the preparation of peptide segments for convergent synthesis. rsc.orgthieme-connect.de

Segment Condensation Methodologies for this compound Peptide Bond Formation

In a segment condensation approach, smaller peptide fragments are synthesized separately and then coupled together in solution to form the final, larger peptide. For this compound, one could envision synthesizing a dipeptide, such as Boc-Trp-Ile-OH, and coupling it with H-Leu-OMe. This strategy can be more efficient for large-scale production. rug.nl

The key challenge in segment condensation is to minimize racemization at the C-terminal amino acid of the activated peptide fragment. rug.nl The choice of coupling method is therefore critical. The azide (B81097) method, while classic, is known to be low-racemizing. Modern coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have also been developed specifically to reduce racemization during segment condensation. beilstein-journals.org

Cyclization Strategies for this compound-Containing Cyclic Peptides

The this compound sequence can be incorporated into cyclic peptides, which often exhibit enhanced stability and biological activity. thieme-connect.de The synthesis of such cyclic peptides involves the formation of a linear precursor, followed by an intramolecular cyclization step.

The linear precursor can be synthesized using either SPPS or solution-phase methods. Once the linear peptide is obtained and purified, the terminal protecting groups are removed, and the cyclization is performed in dilute solution to favor the intramolecular reaction over intermolecular polymerization. nih.gov

The choice of the cyclization point (the amide bond being formed to close the ring) and the coupling reagent are critical for the success of the cyclization. Reagents commonly used for cyclization include DPPA (diphenylphosphoryl azide), TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), and HATU. thieme-connect.de For instance, a study on the synthesis of a cyclic octapeptide containing a Trp-Leu segment utilized a p-nitrophenyl ester method for cyclization. nih.gov Another approach for creating cyclic peptides involves the C-H activation of the tryptophan residue to form a bond with another part of the peptide chain. researchgate.netresearchgate.net

Chemoenzymatic Synthesis of this compound and Modified Derivatives

Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful alternative to purely chemical methods like Solid-Phase Peptide Synthesis (SPPS). qyaobio.com This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a highly specific and stereoselective manner. nih.govresearchgate.net The key advantage of CEPS lies in its mild reaction conditions, which circumvent the need for complex and harsh protection-deprotection steps common in traditional chemical synthesis, thereby reducing waste and the generation of toxic byproducts. qyaobio.comnih.gov

The synthesis process is generally kinetically controlled, where an activated amino acid ester is used as a substrate. researchgate.netresearchgate.net The enzyme facilitates a nucleophilic attack by the amino group of a second amino acid or peptide on the acyl-enzyme intermediate, leading to peptide bond formation. researchgate.net This process competes with hydrolysis, and reaction conditions (e.g., pH, solvent, temperature) are optimized to favor aminolysis. qyaobio.comnih.govnih.gov

For the synthesis of this compound, enzymes with specificity for the constituent amino acids are employed. Proteases such as chymotrypsin (B1334515) are particularly effective catalysts for reactions involving the ester of an aromatic amino acid like Tryptophan (Trp). researchgate.net The synthesis could proceed stepwise, for example, by first coupling an activated Trp ester with Isoleucine (Ile) and then ligating the resulting dipeptide with Leucine (Leu), or through a fragment condensation approach.

The versatility of CEPS also extends to the creation of modified derivatives. A significant area of interest is the incorporation of non-proteinogenic amino acids, such as D-amino acids. Specific enzymes have been identified and engineered that can accommodate D-amino acids as substrates. For instance, adenylation domains from nonribosomal peptide synthetases have been used in chemoenzymatic systems to synthesize D-amino acid-containing dipeptides, including D-Trp-D-Ile and D-Trp-D-Leu. asm.org Furthermore, engineered L-amino acid oxidases can be used in chemoenzymatic reactions to produce D-tryptophan derivatives from L-forms, which can then be incorporated into peptide chains. nih.gov

Table 1: Potential Enzymes for Chemoenzymatic Synthesis of this compound and Analogues

| Enzyme Class | Specific Enzyme Example | Potential Application in this compound Synthesis | Reference |

|---|---|---|---|

| Serine Protease | α-Chymotrypsin | Catalyzes peptide bond formation involving the C-terminus of Tryptophan. | researchgate.net |

| Cysteine Protease | Papain | Broad specificity; can catalyze oligomerization of various amino acids. | nih.govgoogle.com |

| Engineered Ligase | Subtilisin Variants | Can be engineered for specific fragment ligations (e.g., Trp-Ile + Leu). | google.com |

| Adenylation Domains | TycA-A, BacB2-A | Synthesis of dipeptide fragments containing D-amino acids (e.g., D-Trp-D-Ile). | asm.org |

Advanced Purification and Isolation Techniques for Synthetic this compound Peptides

Following synthesis, the crude peptide mixture contains the target peptide along with various impurities such as truncated or deletion sequences, incompletely deprotected peptides, and residual reagents. bachem.com Therefore, robust purification techniques are essential to isolate this compound to the high degree of purity required for most applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of peptide purification. bachem.comamericanpeptidesociety.orgharvardapparatus.com This technique separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is passed through a column packed with a non-polar stationary phase (typically silica (B1680970) bonded with C18 alkyl chains). bachem.comhplc.eu A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid - TFA) is used for elution. hplc.eunih.gov More hydrophobic peptides, like this compound with its bulky non-polar side chains, interact more strongly with the stationary phase and thus elute at higher acetonitrile (B52724) concentrations. bachem.com

Ion-Exchange Chromatography (IEC) serves as a powerful orthogonal technique to RP-HPLC, separating peptides based on their net charge at a given pH. americanpeptidesociety.orgwaters.com This method is particularly useful for removing impurities that have similar hydrophobicity to the target peptide but differ in charge, such as certain modifications like deamidation. phenomenex.combio-works.com Cation-exchange chromatography, which utilizes a negatively charged stationary phase, is commonly employed. phenomenex.combio-works.com Peptides are typically loaded at a low ionic strength and eluted with a gradient of increasing salt concentration or a change in pH. phenomenex.comwaters.com Combining an IEC step before the final RP-HPLC polishing step can significantly enhance the purity of the final product. bio-works.comxtalks.com

Other advanced chromatographic techniques can be employed for specific purification challenges:

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org It is effective for removing high molecular weight aggregates or separating the target peptide from very small impurity molecules. americanpeptidesociety.org

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is an alternative for purifying very polar peptides that may not be well-retained by RP-HPLC. mdpi.com

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This is an advanced, continuous chromatography process that can improve yield and reduce solvent consumption compared to traditional batch chromatography, making it suitable for large-scale purification. bachem.com

The final step in isolation is typically lyophilization (freeze-drying) of the pooled, pure fractions to obtain the peptide as a stable, dry powder. bachem.com

Table 2: Comparison of Advanced Purification Techniques for Peptides

| Technique | Principle of Separation | Primary Application for this compound | Stationary Phase Example |

|---|---|---|---|

| RP-HPLC | Hydrophobicity | Primary purification; high-resolution separation from synthesis impurities. | C18-modified silica bachem.com |

| IEC | Net Charge | Orthogonal purification; removal of charge-variant impurities. | Sulfonate-derivatized resin (Cation Exchange) bio-works.com |

| SEC | Molecular Size (Hydrodynamic Radius) | Removal of aggregates or very small molecules. | Porous polymer or silica matrix americanpeptidesociety.org |

| HILIC | Hydrophilicity / Polarity | Purification of highly polar analogues of this compound. | Silica or amine-bonded phases mdpi.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| Tryptophan | Trp / W |

| Isoleucine | Ile / I |

| Leucine | Leu / L |

| Acetonitrile | ACN / CH₃CN |

| Trifluoroacetic Acid | TFA / CF₃COOH |

| Serine | Ser / S |

| Cysteine | Cys / C |

| Alanine | Ala / A |

| Glycine (B1666218) | Gly / G |

| Phenylalanine | Phe / F |

| Methionine | Met / M |

| Valine | Val / V |

| Arginine | Arg / R |

| Histidine | His / H |

| Glutamine | Gln / Q |

| Threonine | Thr / T |

| Ornithine | Orn |

| Diaminobutanoic acid | Dab |

| Diaminopropanoic acid | Dap |

| Pyroglutamate | pGlu |

| Asparagine | Asn / N |

| Tyrosine | Tyr / Y |

| Lysine | Lys / K |

| Proline | Pro / P |

| Aspartic acid | Asp / D |

| Glutamic acid | Glu / E |

| N-acetylcysteamine | |

| Carbamoylmethyl | Cam |

Mechanisms of Biological Action and Molecular Interactions of Trp Ile Leu Containing Peptides

Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity of Trp-Ile-Leu Related Sequences

Peptides containing Tryptophan (Trp), Isoleucine (Ile), and Leucine (B10760876) (Leu) residues are recognized for their potential to inhibit ACE, a key enzyme in the regulation of blood pressure. The arrangement and properties of these amino acids within a peptide sequence are crucial in defining the nature and potency of this inhibition.

Kinetic Characterization of ACE Inhibition: Differentiating Non-Competitive and Competitive Mechanisms

The mode of ACE inhibition by peptides can be broadly categorized into competitive and non-competitive mechanisms, with some exhibiting mixed-type inhibition. plos.org Competitive inhibitors typically bind to the active site of the enzyme, directly competing with the natural substrate. nih.gov In contrast, non-competitive inhibitors bind to a site other than the active site, known as an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding. mdpi.com

Studies on various peptides have demonstrated these different kinetic profiles. For instance, the dipeptides Trp-Leu (WL) and Ile-Phe-Leu have been identified as non-competitive inhibitors of ACE. tandfonline.comnih.gov Similarly, dipeptides with Trp at the C-terminus, such as Ala-Trp, Val-Trp, Met-Trp, Ile-Trp, and Leu-Trp, also exhibit non-competitive inhibition. researchgate.net Conversely, when the sequence is reversed, with Trp at the N-terminus, the inhibition often switches to a competitive mode, as seen in peptides like Trp-Ala, Trp-Leu, and Trp-Met. researchgate.netnih.gov This highlights the critical role of the C-terminal residue in determining the inhibition mechanism. The tripeptide Leu-Leu-Tyr (LLY) has also been shown to be a non-competitive inhibitor, binding to a non-active site on ACE. mdpi.com Kinetic analyses using Lineweaver-Burk plots are instrumental in differentiating these mechanisms. For non-competitive inhibitors, the plot shows lines intersecting on the x-axis, indicating that the Michaelis constant (Km) remains unchanged while the maximum velocity (Vmax) decreases with increasing inhibitor concentration. mdpi.comnih.gov

| Peptide Sequence | Inhibition Mechanism | Reference |

| Trp-Leu (WL) | Non-competitive | tandfonline.comnih.gov |

| Ile-Phe-Leu | Non-competitive | tandfonline.com |

| Ala-Trp | Non-competitive | researchgate.net |

| Val-Trp | Non-competitive | researchgate.netnih.gov |

| Met-Trp | Non-competitive | researchgate.net |

| Ile-Trp | Non-competitive | researchgate.netnih.gov |

| Leu-Trp | Non-competitive | researchgate.netnih.gov |

| Trp-Ala | Competitive | researchgate.net |

| Trp-Met | Competitive | researchgate.net |

| Leu-Leu-Tyr (LLY) | Non-competitive | mdpi.com |

Structure-Activity Relationships Governing ACE Inhibition by Peptides with Trp, Ile, and Leu Residues

The ACE inhibitory activity of peptides is profoundly influenced by their amino acid composition and sequence. Specific residues at the N-terminus, C-terminus, and penultimate positions play a significant role in the peptide's binding affinity to ACE.

The presence of hydrophobic amino acids, particularly at the C-terminus, is a key determinant of potent ACE inhibition. Aromatic residues like Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe) at the C-terminal position are highly favored. researchgate.netgenscript.com Dipeptides with a C-terminal Trp and an N-terminal branched-chain hydrophobic amino acid (Val, Ile, or Leu) have demonstrated strong ACE inhibitory effects. nih.gov

The N-terminal residue also plays a crucial role. Hydrophobic amino acids with bulky side chains, such as Isoleucine (Ile) and Leucine (Leu), at the N-terminus contribute to higher inhibitory activity. mdpi.comscielo.br For tripeptides, hydrophobic amino acids are preferred at the amino terminus. genscript.com The presence of branched-chain amino acids like Val, Ile, or Leu at the N-terminus can enhance the peptide's competitive binding to the ACE active site. plos.org

Furthermore, the amino acid at the penultimate position (the second to last residue) can influence activity. The presence of hydrophobic aliphatic residues like Alanine (Ala), Valine (Val), and Isoleucine (Ile) in this position is thought to contribute to ACE inhibition. researchgate.net For tripeptides, a positively charged amino acid in the middle position is considered favorable. genscript.com The repetition of Ile and Leu within a peptide sequence can lead to a synergistic effect, improving the ACE inhibitory activity. scielo.br

| Peptide Position | Favorable Amino Acid Residues | Reference |

| C-terminus | Aromatic (Trp, Tyr, Phe), Proline | researchgate.netgenscript.com |

| N-terminus | Hydrophobic (Ile, Leu, Val) | mdpi.comscielo.br |

| Penultimate (Tripeptides) | Positively charged amino acids | genscript.com |

| Penultimate (General) | Hydrophobic aliphatic (Ala, Val, Ile) | researchgate.net |

Antimicrobial Activity and Membrane Interaction Mechanisms of this compound Peptides

Peptides containing Trp, Ile, and Leu can also exhibit potent antimicrobial properties. Their mechanism of action primarily involves direct interaction with and disruption of the microbial cell membrane.

Elucidation of Membrane Permeabilization and Disruption Pathways

The primary mode of action for many antimicrobial peptides (AMPs) is the permeabilization of the bacterial cell membrane. acs.org This process is driven by the physicochemical properties of the peptide, including its cationic charge and hydrophobicity. acs.org The initial interaction is often electrostatic, with the positively charged residues of the peptide binding to the negatively charged components of the bacterial membrane, such as lipopolysaccharides and teichoic acid. acs.orgnih.gov

Following this initial binding, the hydrophobic residues of the peptide, like Trp, Ile, and Leu, insert into the lipid bilayer. acs.orgmdpi.com This insertion disrupts the membrane's integrity, leading to the formation of pores or other membrane defects. nih.gov Several models have been proposed to describe this disruption, including the "barrel-stave," "toroidal pore," and "carpet" models. mdpi.com The ultimate result is the leakage of intracellular contents and cell death. nih.govmdpi.com The specific pathway of permeabilization can be influenced by the peptide's structure and the lipid composition of the target membrane. researchgate.net For example, some peptides cause significant leakage of dyes like calcein (B42510) from liposomes that mimic bacterial membranes. nih.gov

The Critical Role of Tryptophan Residues in Membrane Interaction and Antimicrobial Potency

Tryptophan plays a particularly crucial role in the antimicrobial activity of these peptides due to the unique properties of its indole (B1671886) side chain. frontiersin.org Trp has a strong preference for the interfacial region of lipid bilayers, the area between the hydrophobic core and the polar headgroups. nih.govresearchgate.net This positioning allows it to anchor the peptide to the membrane and facilitate its insertion. acs.org

The bulky and aromatic nature of the Trp side chain enables it to form various non-covalent interactions, including hydrophobic interactions, hydrogen bonds, and cation-pi interactions with lipid headgroups. nih.govresearchgate.net These interactions are vital for the peptide's ability to disrupt the membrane structure. nih.gov Studies have shown that the presence and position of Trp residues within a peptide sequence are often more critical for antimicrobial activity than the total number of Trp residues. mdpi.com For instance, substituting other amino acids with Trp can significantly enhance a peptide's antimicrobial potency. nih.gov The insertion of Trp into the hydrophobic core of the membrane can be observed experimentally as a blue shift in its fluorescence emission spectrum. acs.orgnih.gov This deep insertion of Trp residues is a key factor in the membrane-disruptive mechanism of many potent antimicrobial peptides. frontiersin.org

pH-Dependent Modulations of Antimicrobial Action

The biological activity of antimicrobial peptides (AMPs) containing hydrophobic residues such as Tryptophan (Trp), Isoleucine (Ile), and Leucine (Leu) can be significantly influenced by ambient pH. This modulation is primarily linked to changes in the peptide's net charge, structure, and ability to interact with and disrupt microbial membranes. While direct studies on a specific this compound tripeptide are limited, the behavior of other AMPs rich in these or similar residues provides a strong framework for understanding the potential pH-dependent mechanisms.

The conformational flexibility and hydrophobicity imparted by Trp, Ile, and Leu residues are also critical. nih.gov The indole ring of tryptophan, in particular, is known to anchor peptides at the membrane-water interface. biorxiv.org The aggregation state of hydrophobic peptides can also be pH-dependent, influenced by the ionization state of terminal amino and carboxyl groups. frontiersin.org For a short peptide like this compound, changes in pH would alter the charge at its termini, potentially affecting its self-assembly and how it partitions into the lipid bilayer, thereby modulating its disruptive action on the membrane. Studies on the histidine-rich peptide clavanin A show that while its interaction with zwitterionic lipids is similar at pH 7 and 5.5, its ability to permeabilize target membranes is significantly more effective at the lower pH. uu.nlmdpi.com This suggests that the initial membrane interaction is governed by general hydrophobicity and lipid interactions, but the subsequent disruptive activity is triggered by pH-induced charge and conformational changes. uu.nl

Receptor Binding and Modulation by this compound Analogues

The this compound sequence, or peptides containing these core amino acids, exhibits significant interactions with a variety of G protein-coupled receptors (GPCRs). The specific arrangement and modification of these residues are crucial for determining binding affinity, subtype selectivity, and functional outcomes such as agonism or antagonism.

Neurotensin (B549771) Receptor Subtype Selectivity and Binding Affinity Profiling

Analogues based on the C-terminal fragment of neurotensin, NT(8-13) (sequence: Arg-Arg-Pro-Tyr-Ile-Leu ), are critical tools for studying neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2). frontiersin.org The Ile-Leu dipeptide at the C-terminus is a key part of the minimal sequence required for biological activity. frontiersin.org Modifications at or near this sequence profoundly impact receptor binding affinity and selectivity between NTS1 and NTS2.

For instance, replacing Isoleucine at position 12 (Ile¹²) with a more sterically hindered residue like tert-leucine (Tle) can be beneficial for enzymatic stability without impairing receptor affinity. acs.org However, modifications at Tyr¹¹ have a more dramatic effect on selectivity. Replacing Tyr¹¹ with a Lysine residue is highly detrimental to NTS1 binding, resulting in analogues with significant selectivity for NTS2. frontiersin.org This is because Tyr¹¹ in NT(8-13) faces a basic residue (Arg²¹²) in NTS1 but an acidic residue (Glu¹⁷⁹) in NTS2; a Lys¹¹ substitution can thus form a favorable salt bridge only with NTS2. frontiersin.org Replacing Tyr¹¹ with D-Tryptophan (D-Trp¹¹) can also induce substantial NTS2 selectivity. frontiersin.org Further constraining the peptide backbone through macrocyclization, for example between a Lys⁸ and a Trp¹¹ substitution, can produce analogues with high affinity for NTS2 (Ki of 7.0 nM) and over 125-fold selectivity over NTS1. nih.gov

Table 1: Binding Affinities of Neurotensin (8-13) Analogues for NTS1 and NTS2 Receptors

| Compound | Sequence | NTS1 Ki (nM) | NTS2 Ki (nM) | NTS2/NTS1 Selectivity Ratio | Source |

|---|---|---|---|---|---|

| NT(8-13) | H-Arg-Arg-Pro-Tyr-Ile-Leu-OH | 0.9 | 0.55 | 0.61 | acs.org |

| Analogue 1 | H-Arg-Arg-Pro-Tyr-Tle-Leu-OH | 3.6 | 0.46 | 0.13 | acs.org |

| Analogue 9 (in source) | H-Lys-Lys-Pro-Lys-Ile-Leu-OH | >1000 | 40 | >25 | frontiersin.org |

| Analogue 13 (in source) | H-Lys-ψ(CH2NH)Lys-Pro-D-Trp-Ile-TMSAla-OH | >10000 | 23.5 | >425 | frontiersin.org |

| CR-01-64 | Macrocyclic [Lys8, Trp11]NT(8-13) | >880 | 7.0 | >125 | nih.gov |

Endothelin Receptor Antagonism: Investigating Ligand Conformational Preferences and Receptor Binding Sites

Potent antagonists for both endothelin-A (ETₐ) and endothelin-B (ETₑ) receptors have been developed from the C-terminal hexapeptide of endothelin-1, which has the sequence His¹⁶-Leu ¹⁷-Asp¹⁸-Ile ¹⁹-Ile ²⁰-Trp ²¹. acs.org The conformational structure of these peptide antagonists is a key determinant of their binding affinity and stability.

Compounds like PD 142893 (Ac-D-Dip¹⁶-Leu -Asp-Ile -Ile -Trp -OH) and PD 145065 (Ac-D-Bhg¹⁶-Leu -Asp-Ile -Ile -Trp -OH) are potent, non-selective antagonists for both ETₐ and ETₑ receptors. acs.orgnih.gov However, these linear peptides are susceptible to degradation by carboxypeptidases. acs.orgcapes.gov.br To enhance stability while maintaining receptor affinity, modifications to the peptide backbone have been explored. One highly effective modification is the N-methylation of an amino acid, which alters the conformational preferences of the peptide by reducing the energy barrier between cis and trans amide bond conformers. acs.org

Specifically, N-methylation of the Isoleucine at position 20 (Ile²⁰) in an analogue of PD 145065 resulted in the compound PD 156252 (Ac-dBhg¹⁶-Leu -Asp-Ile -[NMe]Ile -Trp ²¹). acs.orgcapes.gov.br This single modification not only preserved high binding affinity for both ETₐ and ETₑ receptors but also significantly enhanced the peptide's stability against enzymatic degradation. acs.orgcapes.gov.br The ability of the N-methylated bond to more readily adopt a cis configuration greatly alters the molecule's preferred three-dimensional structure, which is believed to be responsible for its improved pharmacokinetic properties. acs.org

Table 2: Binding Affinities of C-Terminal Endothelin Hexapeptide Analogues

| Compound | Modification | ETA Receptor IC50 (nM) | ETB Receptor IC50 (nM) | Source |

|---|---|---|---|---|

| PD 142893 | Ac-D-Dip16-Leu-Asp-Ile-Ile-Trp-OH | 58 | 130 | acs.org |

| PD 145065 | Ac-D-Bhg16-Leu-Asp-Ile-Ile-Trp-OH | 4.0 | 15 | acs.org |

| PD 156252 | Ac-D-Bhg16-Leu-Asp-Ile-[NMe]Ile-Trp-OH | ~4.0 | ~15 | acs.orgcapes.gov.br |

| Analogue 13 (in source) | Ac-D-Dip16-Leu-Asp-Ile-[NMe]Ile-Trp-OH | 30 | 80 | acs.org |

Parathyroid Hormone Receptor Ligand-Receptor Interactions and Selectivity Filter Mechanisms

The differentiation between parathyroid hormone (PTH) and PTH-related peptide (PTHrP) by the type 1 PTH receptor (PTH1R) and type 2 PTH receptor (PTH2R) provides a clear example of a molecular selectivity filter involving Tryptophan, Isoleucine, and Leucine residues. While PTH1R binds both PTH and PTHrP, PTH2R is potently activated by PTH but not by PTHrP. nih.govphysiology.org This selectivity is governed by key amino acid differences in both the ligands and the receptors.

Two primary sites in the ligands are responsible for this differential activity. First, position 5 is an Isoleucine (Ile⁵) in PTH but a Histidine in PTHrP; this residue interacts with the receptor's juxtamembrane domain and is a key reason for PTHrP's lack of efficacy at PTH2R. nih.govresearchgate.net Second, position 23 is a Tryptophan (Trp²³) in PTH but a Phenylalanine in PTHrP. nih.govphysiology.org This residue interacts with the N-terminal extracellular domain (ECD) of the receptor and is a major determinant of binding affinity. nih.govnih.gov

The receptor's "selectivity filter" lies within this N-terminal domain. In PTH1R, residue 41 is a Leucine (Leu⁴¹). nih.gov This relatively large, flexible side chain can accommodate both the bulky indole ring of Trp²³ from PTH and the smaller phenyl ring of Phe²³ from PTHrP. nih.govnih.gov In contrast, the equivalent residue in PTH2R is a smaller Valine. researchgate.net When Leu⁴¹ in PTH1R is experimentally mutated to a smaller residue like Valine or Alanine, the receptor becomes highly selective for ligands containing Trp²³, mimicking the behavior of PTH2R. nih.govresearchgate.net This demonstrates that the size of the side chain at position 41 of the receptor acts as a steric and hydrophobic filter. researchgate.net The larger Leu⁴¹ in PTH1R bypasses this filter, allowing it to bind both hormones, whereas the smaller residue in PTH2R can only form an optimal high-affinity interaction with the larger Trp²³ of PTH. nih.govresearchgate.net

Relaxin Family Peptide Receptor Binding Modes and Identification of Critical Amino Acid Interactions

The interaction between relaxin family peptides and their receptors, RXFP1 and RXFP2, is primarily mediated by the peptide's B-chain binding to the large, leucine-rich repeat (LRR) ectodomain of the receptors. nih.govphysiology.org Structure-activity studies have identified a highly conserved binding motif within the B-chain α-helix, RxxxRxxI/V, which is critical for high-affinity receptor binding. physiology.orgresearchgate.net

The two arginine residues in this motif are essential for electrostatic interactions, while the Isoleucine (or Valine) at the C-terminal end of the motif engages in crucial hydrophobic interactions. researchgate.netnih.gov For the H2 relaxin peptide binding to RXFP1, the side chains of the two arginines and the isoleucine form a concentrated binding surface. nih.gov This surface interacts with the concave face of the receptor's LRR domain. Specifically, the Isoleucine residue is thought to interact with a hydrophobic cluster of amino acids within the LRR, which includes Tryptophan and Leucine residues, thereby stabilizing the ligand-receptor complex. nih.govnih.gov Deletion of these key features in the receptor eliminates relaxin binding. nih.gov

While H2 relaxin can bind to both RXFP1 and RXFP2, insulin-like peptide 3 (INSL3) is selective for RXFP2. The binding mode of INSL3 also relies on its B-chain, but it utilizes a different set of critical residues, including His¹², Arg¹⁶, Val¹⁹, and a C-terminal Tryptophan (Trp²⁷), which is essential for both binding and activation. frontiersin.orgmonash.edu The interaction of H2 relaxin with RXFP2 appears to involve a hybrid binding site that incorporates features from both the canonical relaxin-RXFP1 and INSL3-RXFP2 interaction modes. monash.edu

Beta2 Adrenoceptor (β2AR) Agonism and Molecular Docking Studies of this compound Inspired Peptides

Recent research has identified short peptides as potential agonists for the Beta2 Adrenoceptor (β2AR), a well-established GPCR target. biorxiv.org Molecular docking and simulation studies have provided insights into how peptides containing Tryptophan or Isoleucine might bind to and activate this receptor.

A notable finding is the identification of the tripeptide Arg-His-Trp as a potential β2AR agonist. biorxiv.org Molecular docking studies predicted a highly favorable binding affinity for this tripeptide, with a binding energy of -9.8 Kcal/mol. biorxiv.org This predicted affinity is significantly stronger than that of the known β2AR agonist, isoproterenol (B85558) (-7.0 Kcal/mol), suggesting a potent interaction. biorxiv.org Molecular dynamics simulations further indicated that the Arg-His-Trp peptide forms a stable complex within the β2AR binding pocket. biorxiv.org The interactions involve key amino acid residues in the receptor that are known to be important for agonist binding and receptor activation, such as Asp¹¹³ and serines in transmembrane helix 5 (TM5). biorxiv.orgacs.org

Another tripeptide identified through these screening methods, Pro-Ile -Glu, also showed a favorable, though less potent, predicted binding affinity. biorxiv.org These findings highlight that short peptides, particularly those incorporating aromatic residues like Tryptophan or hydrophobic residues like Isoleucine, can be designed or discovered to act as β2AR agonists. The docking poses suggest that these peptides can orient themselves within the orthosteric binding site to form critical hydrogen bonds and hydrophobic interactions necessary for receptor activation, mimicking the interactions of classical small-molecule agonists. acs.orgnih.gov

Table 3: Predicted Binding Affinities of Tripeptides for the β2-Adrenoceptor

| Compound | Sequence | Predicted Binding Affinity (Kcal/mol) | Source |

|---|---|---|---|

| Arg-His-Trp | Arg-His-Trp | -9.8 | biorxiv.org |

| Pro-Ile-Glu | Pro-Ile-Glu | -7.7 | biorxiv.org |

| Isoproterenol (Reference) | N/A (Small Molecule) | -7.0 | biorxiv.org |

Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Properties of this compound Derivatives

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, known for inactivating incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for insulin (B600854) secretion. mdpi.comnih.gov The inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. nih.gov Food-derived peptides, including those containing the this compound sequence, have emerged as potential natural DPP-IV inhibitors. mdpi.commdpi.com

Analysis of Inhibition Kinetics and Distinct Binding Modes (e.g., Mixed-Type Inhibition)

The mode of enzyme inhibition by a peptide is a critical determinant of its efficacy and mechanism. Peptides can inhibit DPP-IV through several kinetic models: competitive, non-competitive, uncompetitive, or mixed-type inhibition. mdpi.com The specific mode of inhibition often depends on the peptide's amino acid sequence and structure.

Research on tryptophan-containing peptides demonstrates a range of inhibitory behaviors. For instance, while many peptides act as competitive inhibitors by binding directly to the enzyme's active site, derivatives with an N-terminal tryptophan frequently exhibit different kinetics. nih.gov Studies have shown that most peptides with a tryptophan at the N-terminus behave as mixed-type inhibitors of DPP-IV. nih.gov Another analysis of various tryptophan-containing dipeptides revealed both competitive and non-competitive modes of inhibition, suggesting that these peptides can bind to different locations on the DPP-IV enzyme. nih.gov

Specifically, the dipeptide Trp-Val has been identified as a non-competitive inhibitor, indicating it binds to a secondary, allosteric site outside the main active site of DPP-IV. cambridge.org In contrast, tripeptides such as Ile-Pro-Ile are classic competitive inhibitors. nih.gov This diversity in binding modes is significant; non-competitive or mixed-type inhibitors can be effective even at high substrate concentrations, a potential advantage for in vivo applications. The presence of Trp at the N-terminus appears to be a key factor that shifts the binding interaction from purely competitive to more complex mixed or non-competitive modes. nih.govmdpi.com

Table 1: Inhibition Kinetics of Tryptophan-Containing Peptides against DPP-IV

| Peptide Derivative | Inhibition Mode | Reference |

|---|---|---|

| Peptides with N-terminal Trp | Mixed-type | nih.gov |

| Trp-containing dipeptides | Competitive and Non-competitive | nih.gov |

| Trp-Val | Non-competitive | cambridge.org |

Structural Determinants for DPP-IV Inhibition, with Emphasis on N-terminal Tryptophan

The structural features of a peptide are paramount to its DPP-IV inhibitory activity. The amino acid at the N-terminal position plays a particularly significant role. mdpi.comacs.org Quantitative structure-activity relationship (QSAR) models and experimental studies have consistently highlighted the importance of hydrophobic and aromatic amino acids at the N-terminus, with Tryptophan (Trp), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe) being especially notable. mdpi.commdpi.com

The presence of a tryptophan residue at the N-terminus is a strong determinant of inhibitory potency. mdpi.comsci-hub.se For example, the dipeptide Trp-Leu is a potent DPP-IV inhibitor, with a reported half-maximal inhibitory concentration (IC50) value of 43.6 ± 0.9 μM. sci-hub.se The importance of the N-terminal position is underscored by the finding that the reverse sequence, Leu-Trp, is approximately 20 times less potent. nih.gov Similarly, Trp-Val is an effective inhibitor, while Val-Trp shows no activity. cambridge.orgsci-hub.se Of 21 inhibitory dipeptides containing tryptophan that were studied, 18 had the tryptophan residue at the N-terminal position. sci-hub.se

The hydrophobic S1 pocket of the DPP-IV active site is a key interaction point, and the bulky, aromatic indole side chain of tryptophan is well-suited to form strong hydrophobic interactions and hydrogen bonds within this pocket. mdpi.comresearchgate.net The subsequent residues, such as the hydrophobic isoleucine and leucine in the this compound sequence, further contribute to the binding affinity, likely by interacting with other hydrophobic regions of the enzyme. nih.gov

Table 2: DPP-IV Inhibitory Potency of N-terminal Tryptophan Peptides

| Peptide | IC50 (μM) | Key Finding | Reference |

|---|---|---|---|

| Trp-Leu | 43.6 ± 0.9 | Potent inhibitor | sci-hub.se |

| Trp-Arg | 37.8 ± 2.2 | Potent inhibitor | sci-hub.se |

| Trp-Lys | 40.6 ± 4.0 | Potent inhibitor | sci-hub.se |

| Trp-Pro | 44.5 ± 2.0 | Potent inhibitor | sci-hub.se |

| Leu-Trp | ~872 (20x higher than Trp-Leu) | N-terminal Trp is critical | nih.gov |

Antioxidant Mechanisms of this compound Peptides

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous chronic diseases. Bioactive peptides can exert antioxidant effects through various mechanisms, including direct free radical scavenging and chelating pro-oxidant metal ions. mdpi.com

Characterization of Free Radical Scavenging Capacities and Mechanisms

Peptides containing this compound possess the structural elements necessary for potent free radical scavenging. The primary mechanism for this activity is the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). mdpi.comnih.gov The tryptophan residue is a particularly powerful antioxidant component. nih.gov

The Contribution of Hydrophobic and Aromatic Residues (Trp, Ile, Leu) to Antioxidant Potential

The specific amino acid composition of a peptide dictates its antioxidant potential. The this compound sequence combines a potent aromatic residue with two strongly hydrophobic residues, creating a powerful antioxidant structure.

Tryptophan (Trp): As an aromatic amino acid, tryptophan is a primary contributor to antioxidant activity. mdpi.comrsc.org Its indole ring can readily donate a proton to electron-deficient radicals, effectively neutralizing them while maintaining its own stability through resonance structures. nih.govnih.gov This makes Trp-containing peptides highly effective scavengers of various free radicals. nih.govjst.go.jp

Isoleucine (Ile) and Leucine (Leu): These are branched-chain, hydrophobic amino acids. mdpi.com Their primary contribution to antioxidant activity is by enhancing the peptide's solubility in lipid phases and improving its access to fat-soluble free radicals or polyunsaturated fatty acids within cell membranes. mdpi.comrsc.org By creating a favorable hydrophobic microenvironment, Ile and Leu facilitate the peptide's interaction with lipid peroxidation products, thereby inhibiting oxidative damage in lipid-rich environments. nih.govmdpi.com Hydrophobic amino acids can also directly contribute to scavenging by transferring electrons to free radicals. nih.gov

The combination of a powerful radical scavenger (Trp) with residues that enhance lipid interaction (Ile, Leu) makes peptides with the this compound motif potentially effective antioxidants in both aqueous and lipid environments. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Abbreviation | Full Name |

|---|---|

| This compound | Tryptophan-Isoleucine-Leucine |

| DPP-IV | Dipeptidyl Peptidase IV |

| GLP-1 | Glucagon-like peptide-1 |

| GIP | Glucose-dependent insulinotropic polypeptide |

| Trp | Tryptophan |

| Ile | Isoleucine |

| Leu | Leucine |

| Phe | Phenylalanine |

| Trp-Leu | Tryptophan-Leucine |

| Leu-Trp | Leucine-Tryptophan |

| Trp-Val | Tryptophan-Valine |

| Val-Trp | Valine-Tryptophan |

| Ile-Pro-Ile | Isoleucine-Proline-Isoleucine |

| Trp-Arg | Tryptophan-Arginine |

| Trp-Lys | Tryptophan-Lysine |

| Trp-Pro | Tryptophan-Proline |

| Trp-Trp-Trp | Tryptophan-Tryptophan-Tryptophan |

| ROS | Reactive Oxygen Species |

Role of Trp Ile Leu in Biochemical Pathways and Cellular Signaling

Involvement in Amino Acid Biosynthesis, Catabolism, and Metabolic Regulation

The metabolic pathways of tryptophan, isoleucine, and leucine (B10760876) are intricately connected and play a significant role in regulating the body's energy balance and the synthesis of essential molecules.

Tryptophan Degradation Pathways and Their Regulatory Impact on Gluconeogenesis

Tryptophan catabolism primarily occurs via two main pathways: the kynurenine (B1673888) and serotonin (B10506) pathways. nih.gov The kynurenine pathway, which accounts for about 95% of tryptophan degradation, is crucial for producing various biologically active metabolites, including nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. nih.gov Notably, metabolites of the kynurenine pathway can lead to the production of alanine, which serves as a substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. frontiersin.orglibretexts.org This is particularly important during periods of fasting or intense exercise to maintain blood glucose levels. nih.govmdpi.com

Conversely, tryptophan and some of its metabolites have been shown to inhibit gluconeogenesis. mdpi.com Specifically, tryptophan can act as an inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in the gluconeogenic pathway. mdpi.com This regulatory role highlights the dual nature of tryptophan metabolism in glucose homeostasis.

Tryptophan Degradation Pathways:

| Pathway | Key Features | Reference |

|---|---|---|

| Kynurenine Pathway | Accounts for ~95% of tryptophan degradation. Produces NAD+ and precursors for gluconeogenesis. | nih.gov |

| Serotonin Pathway | A minor pathway that produces the neurotransmitter serotonin and the hormone melatonin. | nih.gov |

Allosteric Regulation of Enzymatic Activity by Trp, Ile, and Leu (e.g., Prephenate Dehydratase)

Tryptophan, isoleucine, and leucine can act as allosteric regulators, binding to enzymes at sites other than the active site to modulate their activity. nih.gov A notable example is the regulation of prephenate dehydratase, an enzyme involved in the biosynthesis of phenylalanine. nih.govportlandpress.com In some bacteria, such as the extreme halophile Halobacterium vallismortis, L-tryptophan inhibits the activity of prephenate dehydratase. nih.gov Conversely, L-isoleucine and L-leucine can act as allosteric activators of this enzyme. nih.gov This "metabolic interlock" demonstrates how amino acids from different biosynthetic pathways can cross-regulate each other to maintain cellular balance. anl.gov

This allosteric regulation is a critical feedback mechanism. When levels of the end-product amino acid (e.g., phenylalanine) are high, it will inhibit the enzyme, thus shutting down its own synthesis. nih.govresearchgate.net

Interplay of Branched-Chain Amino Acids (Isoleucine, Leucine) and Tryptophan in Global Metabolic Homeostasis

The branched-chain amino acids (BCAAs), leucine and isoleucine, along with valine, are essential amino acids that play a crucial role in metabolic health. ahajournals.org They are not only building blocks for proteins but also act as signaling molecules. ahajournals.org The transport of tryptophan into the brain is dependent on the same transporter, the large neutral amino acid transporter 1 (LAT1), that also transports BCAAs. nih.gov This creates a competitive interplay between tryptophan and BCAAs for brain entry, which can influence the synthesis of serotonin, a neurotransmitter derived from tryptophan. nih.gov

BCAAs are key regulators of protein synthesis and cell growth through the activation of the mTOR signaling pathway. ahajournals.orgfrontierspartnerships.org The catabolism of BCAAs occurs in various tissues, with the initial step catalyzed by branched-chain aminotransferases (BCAT) and the subsequent oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.com The liver plays a central role in metabolizing the branched-chain α-keto acids (BCKAs) produced in the muscle. mdpi.com Disruptions in BCAA homeostasis have been linked to metabolic disorders such as insulin (B600854) resistance. frontierspartnerships.org

Trp-Ile-Leu as Potential Signaling Molecules in Biological Systems

Beyond their metabolic roles, peptides containing tryptophan, isoleucine, and leucine can function as signaling molecules, influencing cellular processes and development.

Identification and Characterization of this compound Related Peptides in Cnidarian Development and Other Organisms

Neuropeptides are abundant in the nervous systems of cnidarians (e.g., sea anemones, hydra), which are among the earliest animals to have evolved a nervous system. nih.govfrontiersin.org These peptides are involved in a wide array of physiological processes, including muscle contraction, feeding, and metamorphosis. nih.govresearchgate.net While a peptide with the exact sequence this compound has not been prominently featured as a major neuropeptide in the literature, related peptides containing these amino acids are common. For instance, many cnidarian neuropeptides have C-terminal sequences like Arg-X-NH2, where X can be an amino acid such as isoleucine or tryptophan. oup.com The hydrophobic nature of isoleucine and leucine, combined with the aromatic properties of tryptophan, makes peptides containing these residues well-suited for interactions with cell membranes and receptors.

Gene Expression Modulation by this compound Containing Peptides

Peptides containing tryptophan, isoleucine, and leucine can influence gene expression. For example, a synthetic peptide, Trp-Pro-Val-Ile-Leu, has been shown to suppress T-cell proliferation and TCR-induced IL-2 production by inhibiting interactions within the T-cell receptor signaling pathway. aai.org Furthermore, research into proteins that regulate gene expression has identified variants where leucine is conservatively replaced by isoleucine, highlighting the functional similarity and importance of these residues in protein structure and function. google.com.na In another study, the soybean-derived tripeptide Leu-Ser-Trp (LSW) was found to protect human vascular endothelial cells from inflammation by modulating the expression of genes like SIRT1. mdpi.com While direct evidence for gene expression modulation by the specific this compound tripeptide is limited, the activities of related peptides suggest a potential for such a role.

Role of this compound in Adaptation to Environmental Stress

Currently, there is a lack of specific scientific research detailing the direct role of the tripeptide Tryptophan-Isoleucine-Leucine (this compound) in biochemical pathways and cellular signaling related to adaptation to environmental stressors such as salt tolerance.

While studies have investigated the individual contributions of its constituent amino acids—Tryptophan (Trp), Isoleucine (Ile), and Leucine (Leu)—to stress responses in various organisms, the function of the specific tripeptide sequence this compound in this context remains largely uncharacterized in the available scientific literature.

Research has shown that under conditions of environmental stress, the metabolism of individual amino acids is often altered. For instance, in some plants, the levels of branched-chain amino acids like leucine and isoleucine, as well as tryptophan, have been observed to change in response to salt stress. tandfonline.comrsc.orgmdpi.comresearchgate.netnih.gov The exogenous application of these individual amino acids has, in some cases, been shown to improve salt tolerance in certain plant species. rsc.orgmdpi.com These findings suggest that the building blocks of the this compound peptide are involved in stress adaptation.

Furthermore, the hydrophobic nature of isoleucine and leucine, combined with the aromatic properties of tryptophan, gives the this compound peptide a hydrophobic character. smolecule.com Hydrophobic peptides can interact with cellular membranes, potentially influencing membrane fluidity and the function of membrane-associated proteins, which are critical for cellular signaling and transport processes under stress. smolecule.com Some studies on other hydrophobic peptides have indicated their potential for antioxidant activity. tandfonline.com For example, a related peptide, Trp-Ile(Leu)-Tyr, has been identified as having antioxidant properties. tandfonline.com Antioxidant capacity is a crucial component of tolerance to many environmental stresses, including salinity, which often induces oxidative stress.

However, without direct studies on the this compound tripeptide, its specific signaling pathways, and its precise role in salt tolerance, any discussion remains speculative and based on the known functions of its individual amino acids.

Data on Individual Amino Acid Responses to Salt Stress

The following table summarizes findings on the individual amino acids composing this compound in response to salt stress, as specific data for the tripeptide is not available.

| Organism Studied | Amino Acid(s) | Experimental Condition | Observed Effect | Reference |

| Limonium albuferae | Trp, Ile, Leu | Salt Stress (up to 800 mM NaCl) | Increased levels of Tryptophan, Isoleucine, and Leucine were observed with increasing salt concentrations, suggesting a role in salt tolerance mechanisms. | tandfonline.com |

| Medicago sativa | Ile, Leu | Salt Stress (50 mM NaCl) | The contents of Isoleucine and Leucine significantly increased in both leaves and roots under salt stress. Exogenous application of these amino acids improved salt tolerance. | rsc.orgmdpi.com |

| Medicago truncatula | Ile, Leu | Salt Stress (50 mM NaCl) | Similar to M. sativa, there was a significant increase in Isoleucine and Leucine content in leaves and roots. Exogenous application also enhanced salt tolerance. | rsc.orgmdpi.com |

| Rice (Oryza sativa) | Ile, Leu | Salt Stress | In some salt-tolerant rice genotypes, levels of Isoleucine and Leucine were upregulated under salt stress, indicating a potential role in dehydration tolerance associated with salinity. | animbiosci.org |

It is important to reiterate that this data pertains to the individual amino acids and not the this compound peptide itself. The biological activity of a peptide is highly specific and cannot be simply extrapolated from the functions of its individual components.

Advanced Analytical Approaches and Computational Strategies for Trp Ile Leu Research

State-of-the-Art Chromatographic Separations for Trp-Ile-Leu Isolation and Quantification

Chromatographic techniques are fundamental to the study of peptides, enabling their separation and quantification from complex mixtures. For this compound, both liquid and gas chromatography play crucial roles.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC for Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for peptide analysis due to its high resolution and sensitivity. hplc.eu Reversed-Phase HPLC (RP-HPLC) is the most prevalent mode for peptide separations, offering superior speed and efficiency. nih.gov This technique is particularly well-suited for analyzing and purifying peptides like this compound. nih.gov

The separation in RP-HPLC is primarily driven by hydrophobic interactions between the peptide and the stationary phase. researchgate.net The presence of hydrophobic amino acids such as Tryptophan (Trp), Isoleucine (Ile), and Leucine (B10760876) (Leu) strongly promotes peptide retention in reversed-phase systems. researchgate.netnih.gov The retention behavior of peptides in RP-HPLC is influenced by factors such as the hydrophobicity of the amino acid side chains, with Trp, Ile, and Leu being among the most hydrophobic residues. mdpi.com

Several studies have highlighted the successful application of RP-HPLC for the separation and quantification of peptides and their constituent amino acids. For instance, a method using a C18 column with a gradient of acetonitrile (B52724) in trifluoroacetic acid (TFA) has been effectively used for peptide analysis. nih.gov The use of volatile mobile phases, such as aqueous TFA and acetonitrile, makes RP-HPLC ideal for both analytical and preparative work, as the mobile phase can be easily removed after collection. nih.gov

Challenges in RP-HPLC can arise, such as achieving satisfactory peak resolution between structurally similar amino acids like leucine and isoleucine. researchgate.net However, optimization of chromatographic conditions, including the choice of column and mobile phase composition, can overcome these issues. researchgate.netmdpi.com For example, specific C18 columns have been designed to be stable at low pH, which is often used in peptide separations. nih.gov

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 wide pore | A: 0.1% TFA in water, B: Acetonitrile | UV (210 nm) | Separation of closely related peptides | hplc.eu |

| RP-HPLC | Kromasil C8 | A: 20 mM aq. TFA with 2% acetonitrile, B: 20 mM TFA in acetonitrile | UV (210 nm) | Analysis of model peptides | nih.gov |

| RP-HPLC | Zorbax 300SB-C8 | A: 0.2% aq. TFA, B: 0.2% TFA in acetonitrile | Mass Spectrometry | Purification of synthetic peptides | nih.gov |

| HPLC | Agilent Zorbax Eclipse AAA | Gradient elution | Fluorescence | Determination of free amino acids | cmb.ac.lk |

Gas Chromatography (GC) for Comprehensive Amino Acid Profiling in Complex Samples

Gas Chromatography (GC) is a powerful technique for the comprehensive analysis of amino acids in complex biological samples. Since amino acids, including Trp, Ile, and Leu, are not inherently volatile, they require a derivatization step to convert them into volatile and thermally stable compounds suitable for GC analysis. nih.gov This process typically involves esterification followed by acylation. ucdavis.edu

Various derivatization reagents are used, such as propyl chloroformate and trifluoroacetylacetone, to create derivatives that can be separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for enhanced specificity and sensitivity. scispace.comubbcluj.rolongdom.org The EZ:faast™ kit, for example, utilizes solid-phase extraction and derivatization for rapid GC analysis of amino acids. nih.gov

GC-based methods have been successfully used to determine the concentrations of tryptophan and its competitors, including leucine and isoleucine, in plasma samples. nih.gov These methods offer high precision, with intra- and inter-assay coefficients of variation typically in the low single digits. nih.gov The elution order of amino acid derivatives in a GC system is well-established, with isoleucine and leucine often eluting in close proximity. ubbcluj.rolongdom.org

One of the challenges in GC analysis of amino acids is that some, like tryptophan, can be destroyed during the acid hydrolysis step used to break down proteins into their constituent amino acids. ucdavis.edu Therefore, alternative hydrolysis methods or direct analysis of free amino acids are sometimes necessary. windows.net

| Technique | Derivatization Reagent | Column | Detection | Application | Reference |

|---|---|---|---|---|---|

| GC-FID | EZ:faast™ kit | - | Flame Ionization Detector (FID) | Analysis of plasma amino acids | nih.gov |

| GC-MS | Propyl chloroformate | Agilent 6890/5975 GC-MS | Mass Spectrometry (MS) | Urinary amino acid analysis | scispace.com |

| GC-FID | Trifluoroacetylacetone and Isobutyl chloroformate | HP-5 | Flame Ionization Detector (FID) | Analysis of amino acids in human skin | longdom.org |

| GC-FID | Trifluoroacetylacetone and Ethylchloroformate | HP-5 | Flame Ionization Detector (FID) | Analysis of amino acids in food samples | researchgate.net |

Computational Modeling and Simulation for this compound Systems

Computational approaches provide invaluable insights into the molecular behavior of peptides like this compound, complementing experimental data with detailed structural and dynamic information.

Molecular Dynamics Simulations to Elucidate this compound Interactions with Biological Targets and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. unipa.it For this compound, MD simulations can reveal its conformational dynamics and how it interacts with biological targets such as proteins. biorxiv.orgplos.org These simulations can provide atomic-level details of the binding modes and the specific amino acid residues involved in the interaction. researchgate.net

MD simulations have been used to investigate the interactions of various ligands with proteins, highlighting the importance of hydrophobic interactions and hydrogen bonding. mdpi.com For instance, simulations can show how the hydrophobic side chains of Trp, Ile, and Leu might interact with hydrophobic pockets on a target protein. mdpi.com The stability of these interactions can be assessed over the course of the simulation by analyzing parameters like the root-mean-square deviation (RMSD) of the protein-ligand complex. plos.org

Furthermore, MD simulations can shed light on the conformational preferences of amino acid residues within a peptide. nih.govnih.gov The flexibility and solvent exposure of residues like Trp, Ile, and Leu can be quantified, providing insights into how the peptide might adapt its shape upon binding to a target. nih.gov

| Simulation Focus | Key Findings | Relevance to this compound | Reference |

|---|---|---|---|

| Protein-Ligand Interactions | Identified key hydrophobic and π-stacking interactions between ligands and protein binding sites. | Predicts how this compound might bind to target proteins through its hydrophobic residues. | mdpi.com |

| Conformational Dynamics | Revealed that solvent exposure significantly affects the rate of conformational changes in amino acid side chains. | Provides insight into the flexibility of Trp, Ile, and Leu residues within the peptide. | nih.gov |

| Binding Stability | Used RMSD to assess the stability of ligand-protein complexes over time. | Can be used to evaluate the stability of the this compound-target complex. | plos.org |

Application of Artificial Intelligence and Machine Learning Algorithms for Peptide Prediction and Structural Analysis

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to peptide research, offering powerful tools for predicting peptide properties and analyzing their structures. frontiersin.org These computational methods can be trained on large datasets of known peptides to learn the relationships between amino acid sequence and biological activity or structure. researchgate.netacs.org

Machine learning models, such as Support Vector Machines (SVM), Random Forests (RF), and various deep learning architectures, can be used to predict whether a peptide like this compound might have specific properties, such as being an antimicrobial or cell-penetrating peptide. acs.orgacs.orgarxiv.org These models often use features derived from the peptide sequence, such as amino acid composition and physicochemical properties. mdpi.com The hydrophobicity of Trp, Ile, and Leu would be a significant feature in such predictive models. researchgate.net

ML algorithms can also be used to predict the retention time of peptides in HPLC, which can aid in method development and peptide identification. nih.gov Furthermore, AI and ML are being used to accelerate the discovery of new bioactive peptides by screening vast virtual libraries of peptide sequences. nih.govnih.gov These approaches can help to prioritize which peptides to synthesize and test experimentally, saving time and resources. frontiersin.org

| ML Application | Model Types | Key Outcome | Relevance to this compound | Reference |

|---|---|---|---|---|

| Prediction of Bioactive Peptides | SVM, RF, XGBoost | High-throughput identification of peptides with specific activities (e.g., antimalarial, antihypertensive). | Could predict potential biological activities of this compound based on its sequence. | researchgate.netmdpi.com |

| Peptide-Protein Interaction Prediction | SVM, RF | Prediction of binding sites and residues involved in peptide-protein interactions. | Could identify potential binding partners and interaction sites for this compound. | arxiv.org |

| Prediction of HPLC Retention Time | Consensus Machine Learning | Accurate prediction of peptide lipophilicity and retention in RP-HPLC. | Could predict the chromatographic behavior of this compound. | nih.gov |

| Optimization of Peptide Synthesis | Deep Learning | Prediction of reaction yields and optimization of synthesis parameters. | Could inform the efficient chemical synthesis of this compound. | nih.gov |

Future Research Directions and Unanswered Questions in Trp Ile Leu Studies

Exploration of Novel Biological Functions and Therapeutic Potential of Trp-Ile-Leu and Its Engineered Derivatives

A primary avenue for future research is the systematic investigation of the inherent biological activities of the this compound sequence and its derivatives. The hydrophobic and amphiphilic nature of peptides containing these residues suggests a range of potential functions that are yet to be fully explored. cambridge.orgfrontiersin.org

Key Research Questions:

Antimicrobial and Antiviral Activity: Tryptophan is a key residue in many antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs) due to its ability to anchor the peptide at the membrane-water interface. cambridge.orgmdpi.com The addition of hydrophobic residues like isoleucine and leucine (B10760876) can enhance membrane disruption. nih.gov Future studies should investigate if this compound or its elongated analogs exhibit broad-spectrum antimicrobial activity against multidrug-resistant pathogens or antiviral properties.

Cardioprotective Effects: Research has identified a related tripeptide, Gly-Trp-Ile, as a potential lead against β-adrenergic receptors, suggesting a role in cardioprotection. derpharmachemica.comresearchgate.net It is crucial to determine if this compound shares this activity or possesses other cardiovascular benefits, such as inhibiting the angiotensin-converting enzyme (ACE), a function observed in dipeptides like Ile-Trp and Leu-Trp. nih.gov

Antioxidant Properties: Peptides rich in hydrophobic amino acids, including Leu, Ile, and Trp, have demonstrated significant antioxidant capabilities by scavenging free radicals and inhibiting lipid peroxidation. mdpi.commdpi.com Quantifying the antioxidant potential of this compound and its derivatives is a promising research direction.

Immunomodulatory and Anti-inflammatory Effects: Bioactive peptides can influence immune responses. The presence of amino acids like leucine and isoleucine has been linked to immunomodulatory functions. mdpi.com Research is needed to explore whether this compound can modulate inflammatory pathways, for instance, by affecting cytokine production.

Potential Therapeutic Applications of Engineered Derivatives:

| Derivative Type | Potential Therapeutic Application | Rationale |

| Lipidated Peptides | Enhanced antimicrobial efficacy | Increased hydrophobicity to improve membrane interaction and penetration. |

| Cyclic Analogues | Increased stability and receptor binding | Reduced susceptibility to proteolysis and constrained conformation can lead to higher affinity and specificity. nih.gov |

| D-Amino Acid Substitution | Improved in vivo stability | Substitution of L-amino acids with their D-enantiomers can increase resistance to enzymatic degradation. nih.gov |

| PEGylated Derivatives | Extended circulation half-life | Covalent attachment of polyethylene (B3416737) glycol (PEG) can reduce renal clearance and immunogenicity. |

Advancements in Rational Design and De Novo Engineering of this compound Inspired Peptides

Moving beyond empirical screening, rational and de novo design approaches offer powerful strategies to create novel peptides with tailored functions, using the this compound motif as a foundational block. These methods leverage computational modeling and a deep understanding of structure-activity relationships. nih.govplos.org

Rational Design Strategies:

The core principle of rational design is to modify existing sequences to enhance desired properties. For this compound, this involves strategic amino acid substitutions and structural modifications.

Amphipathicity and Helicity: A key strategy in designing membrane-active peptides is to create an amphipathic structure, typically an α-helix, where hydrophobic residues (like Trp, Ile, Leu) and charged/polar residues are segregated on opposite faces. nih.govnih.gov Starting with a this compound core, designers can add cationic residues like Lysine (Lys) or Arginine (Arg) at specific intervals to generate peptides that selectively target and disrupt anionic bacterial membranes over zwitterionic mammalian cell membranes. nih.gov

Role of Tryptophan: The position and number of Trp residues are crucial. Trp often anchors peptides to the membrane interface. cambridge.org Designing peptides where the this compound motif is placed at the N- or C-terminus versus the center of the sequence could dramatically alter its interaction with membranes and its resulting biological activity.

De Novo Engineering:

De novo design aims to build novel peptide sequences from the ground up, optimized for a specific function.

Computational Modeling: Algorithms can generate vast libraries of virtual peptides incorporating the this compound motif and predict their structure, stability, and binding affinity for specific targets (e.g., a viral protein or a bacterial membrane). plos.orgnih.gov This allows for the pre-selection of the most promising candidates for chemical synthesis and experimental validation.

Self-Assembling Peptides: The hydrophobic nature of this compound makes it an excellent candidate for inclusion in self-assembling peptide systems. By designing peptides that can form higher-order structures like nanofibers or hydrogels, new biomaterials for tissue engineering or controlled drug release could be developed. frontiersin.org The interplay of hydrophobic interactions from Ile and Leu and π-π stacking from Trp can be harnessed to direct this assembly. frontiersin.orgrsc.org

Table of Design Considerations for this compound Inspired Peptides:

| Design Parameter | Strategy | Desired Outcome |

| Charge | Introduce cationic residues (Lys, Arg) | Enhance selectivity for anionic bacterial membranes. nih.gov |

| Hydrophobicity | Substitute Ile/Leu with Val/Ala | Optimize the balance between antimicrobial activity and host cell toxicity. mdpi.com |

| Secondary Structure | Promote α-helical or β-sheet formation | Stabilize the peptide in a bioactive conformation. nih.govbiocat.com |

| Stability | Cyclization or D-amino acid inclusion | Increase resistance to proteases for better therapeutic potential. nih.govnih.gov |

| Target Specificity | Computational docking and affinity calculations | Design peptides that bind to specific protein targets with high affinity. derpharmachemica.com |

Integration of Multi-Omics Data to Comprehensively Understand the Roles of this compound in Biological Systems

To fully grasp the biological impact of this compound and its derivatives, a systems-level approach is necessary. The integration of various "omics" disciplines—transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and systemic responses to these peptides. nih.govresearchgate.net

Transcriptomics: By analyzing the entire set of RNA transcripts (the transcriptome) in cells or tissues exposed to a this compound peptide, researchers can identify which genes are upregulated or downregulated. This can reveal the cellular pathways affected by the peptide. For example, a significant change in the expression of genes involved in inflammation, apoptosis, or stress responses would provide clues to the peptide's mechanism of action. nih.gov

Proteomics: Proteomics, the large-scale study of proteins, can identify changes in protein abundance and post-translational modifications following peptide treatment. This can confirm if the changes observed at the transcript level translate to the protein level and can uncover downstream signaling events.

Metabolomics: This discipline focuses on the complete set of small-molecule metabolites within a biological system. Analyzing the metabolome can reveal how a this compound peptide alters cellular metabolism. For instance, studies have shown that the metabolism of branched-chain amino acids (Val, Leu, Ile) and tryptophan itself is significantly remodeled in various physiological and disease states. nih.govtum.de Metabolomics could track the fate of the this compound peptide itself and its influence on central metabolic pathways.

Framework for Multi-Omics Integration:

A powerful future research strategy would involve treating a relevant biological system (e.g., a bacterial culture, a cancer cell line, or an animal model) with a this compound derivative and then collecting samples over time for multi-omics analysis.

Example Multi-Omics Workflow:

| Omics Layer | Data Generated | Potential Insights |

| Transcriptomics (RNA-Seq) | Differentially expressed genes | Identification of cellular pathways modulated by the peptide (e.g., immune response, cell cycle). nih.gov |

| Proteomics (Mass Spec) | Changes in protein levels and modifications | Confirmation of pathway activation and identification of direct protein interaction partners. |

| Metabolomics (HPLC/LC-MS) | Altered metabolite concentrations | Understanding of the peptide's impact on cellular energy, amino acid metabolism, and lipid profiles. researchgate.net |

| Integrated Analysis | Correlated multi-level data | A comprehensive model of the peptide's mechanism of action, from gene to function. researchgate.net |

Unanswered questions that multi-omics can address include: Does this compound affect the gut microbiome? How does it influence the metabolic profile of host cells versus pathogens? What compensatory mechanisms do cells activate in response to the peptide?

Development of High-Throughput Screening Methodologies for Discovering this compound Bioactivities

To efficiently explore the vast chemical space of this compound derivatives, advanced high-throughput screening (HTS) methodologies are indispensable. These technologies allow for the rapid synthesis and testing of thousands to millions of compounds, accelerating the discovery of peptides with novel or improved bioactivities. nih.govchemrxiv.org

Combinatorial Peptide Libraries: One of the most effective strategies is the creation of combinatorial peptide libraries using techniques like split-and-mix synthesis on solid-phase beads. acs.org In this approach, a library could be generated where the positions around a core this compound motif are varied with a wide range of natural and non-natural amino acids. Each bead carries a unique peptide sequence.

On-Bead Screening: The entire library, while still on the beads, can be screened for a specific activity. For example, to find peptides that bind to a target protein, the protein can be labeled with a fluorescent tag and incubated with the library. Beads that bind the protein will become fluorescent and can be isolated.